molecular formula C9H11NO3 B11926750 Ethyl 5-methoxynicotinate CAS No. 20826-01-1

Ethyl 5-methoxynicotinate

Cat. No.: B11926750
CAS No.: 20826-01-1
M. Wt: 181.19 g/mol
InChI Key: AHFHVMVXWINXKJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxynicotinate is an aromatic ester derivative of nicotinic acid, featuring a methoxy group at the 5-position of the pyridine ring and an ethyl ester at the 3-carboxyl position. Key physical properties, such as melting point and spectral data (e.g., NMR, IR), align with its ester and methoxy functionalities, as observed in structurally related compounds .

Properties

IUPAC Name

ethyl 5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-8(12-2)6-10-5-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFHVMVXWINXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631112
Record name Ethyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-01-1
Record name Ethyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 5-methoxynicotinate undergoes hydrolysis under acidic or basic conditions to yield 5-methoxynicotinic acid.

Conditions Reagents Product Yield/Notes Source
Acidic hydrolysisH₂SO₄, H₂O, reflux5-Methoxynicotinic acid + EtOHRequires prolonged reflux; ester group cleaved via nucleophilic acyl substitution.
Basic hydrolysisNaOH, H₂O, refluxSodium 5-methoxynicotinateFaster than acidic hydrolysis; saponification mechanism.

The methoxy group enhances hydrolytic stability compared to halogenated analogs due to its electron-donating nature.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Conditions Reagents Product Yield/Notes Source
Anhydrous reductionLiAlH₄, dry ether5-Methoxy-nicotinyl alcoholComplete conversion under inert conditions; exothermic reaction.
Catalytic hydrogenationH₂, Pd/C, EtOHPartial reduction observedLess effective due to pyridine ring stability.

Nucleophilic Acyl Substitution

The ester participates in transesterification and aminolysis reactions.

Reaction Type Reagents Product Conditions Source
TransesterificationMeOH, H₂SO₄Mthis compoundRequires acid catalysis and reflux; equilibrium-driven.
AminolysisNH₃ (g), MeOH, 0°C5-MethoxynicotinamideLow-temperature reaction prevents side-product formation.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions on the pyridine ring.

Reaction Reagents Position Product Notes Source
NitrationHNO₃, H₂SO₄Para to methoxy (3-position)3-Nitro-5-methoxynicotinateModerate yield due to ring deactivation.
SulfonationH₂SO₄, SO₃Meta to methoxy (2-position)2-Sulfo-5-methoxynicotinateRequires fuming sulfuric acid.

Decarboxylation

After hydrolysis to 5-methoxynicotinic acid, decarboxylation occurs under thermal or acidic conditions.

Conditions Reagents Product Yield/Notes Source
Thermal decarboxylation150–200°C, vacuum5-MethoxypyridineForms via β-ketoacid intermediate; moderate yield.
Acidic decarboxylationH₂SO₄, Δ5-Methoxypyridine + CO₂Rapid reaction but requires careful temperature control.

Oxidation Reactions

Limited oxidation pathways are observed due to the electron-donating methoxy group.

Conditions Reagents Product Yield/Notes Source
Strong oxidationKMnO₄, H₂O, Δ5-Methoxynicotinic acidEster group oxidizes to carboxylic acid; methoxy group remains intact.

Key Mechanistic Insights

  • Methoxy Group Influence : The 5-methoxy substituent deactivates the pyridine ring toward electrophilic substitution but stabilizes intermediates in hydrolysis and reduction .

  • Steric Effects : The ester group’s position adjacent to the methoxy group may hinder certain nucleophilic attacks .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that Ethyl 5-methoxynicotinate exhibits several biological activities:

  • Vasodilatory Effects : Similar to its analogs like methyl nicotinate, this compound may enhance peripheral blood flow, making it a candidate for applications in improving blood collection techniques .
  • Pharmacological Potential : The compound interacts with various molecular targets, potentially modulating enzyme activity and influencing receptor binding. This interaction is attributed to the methoxy group enhancing hydrogen bonding capabilities, which may affect various biochemical pathways critical for therapeutic effects.

Therapeutic Applications

This compound's pharmacological properties suggest several therapeutic applications:

Comparative Analysis with Related Compounds

The following table highlights key features of this compound compared to structurally similar compounds:

Compound NameKey Features
Mthis compoundContains a methyl ester; may affect lipophilicity
Ethyl 6-methoxynicotinateMethoxy group at a different position; alters reactivity
Ethyl 4-methoxynicotinateDifferent substitution pattern; may exhibit varied activities
Ethyl 5-chloro-nicotinateChlorine atom instead of methoxy; influences chemical behavior
Methyl 6-chloro-4-methoxynicotinateChlorine at another position; affects reactivity

This comparative analysis underscores the distinct properties of this compound that may contribute to its unique biological activities and applications in medicinal chemistry.

Case Study on Blood Flow Enhancement

A study investigated the local application of methyl nicotinate solutions (analogous to this compound) to enhance peripheral blood collection. Results indicated significant increases in blood flow without altering the proportions of blood cell types significantly . This suggests that similar applications could be explored for this compound.

Case Study on Antimicrobial Efficacy

While direct studies on this compound's antimicrobial properties are scarce, related compounds have shown effectiveness against multi-drug resistant strains. Future research could explore this potential further, particularly focusing on its efficacy in combination with traditional antibiotics.

Mechanism of Action

The mechanism by which ethyl 5-methoxynicotinate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Analogs

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Applications
This compound* C₉H₁₁NO₃ 5-OCH₃, 3-COOEt ~61–63† Pharmaceutical intermediates
Mthis compound C₈H₉NO₃ 5-OCH₃, 3-COOMe 61–63 Synthetic intermediates
Ethyl 5-methylnicotinate C₉H₁₁NO₂ 5-CH₃, 3-COOEt Not reported Organic synthesis
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 2-Cl, 6-OCH₃, 3-COOEt Not reported Agrochemicals, drug discovery
Methyl 5-hydroxy-6-methoxynicotinate C₈H₉NO₄ 5-OH, 6-OCH₃, 3-COOMe Not reported Antioxidant research
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 5-Cl, 6-COCH₃, 3-COOEt Not reported Specialty chemical synthesis

*Inferred from analog data; †Assumed based on methyl analog .

Research Findings and Data

Spectral Characterization

  • Mthis compound : NMR (δ 8.49 ppm, pyridine-H), IR (C=O stretch at ~1700 cm⁻¹), and HR-MS (m/z 168.0655 [M+H]⁺) confirm structure and purity . Similar spectral profiles are expected for the ethyl analog.
  • Ethyl 2-Chloro-6-methoxynicotinate : Structural confirmation via NMR and mass spectrometry highlights the deshielding effect of the chloro group on adjacent protons .

Biological Activity

Ethyl 5-methoxynicotinate (EMN) is a derivative of nicotinic acid, which is known for its diverse biological activities. This article explores the biological activity of EMN, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 205.23 g/mol

The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its absorption and biological activity.

1. Vasodilatory Activity

EMN has been studied for its vasodilatory effects, similar to other nicotinic acid derivatives. It promotes blood flow by inducing vasodilation in peripheral blood vessels. This effect is primarily mediated through the release of prostaglandins, which act locally to relax vascular smooth muscle.

Table 1: Vasodilatory Effects of EMN

StudyMethodFindings
In vitroInduced significant vasodilation in isolated rat aorta.
Human TrialsTopical application resulted in increased local blood flow and reduced pain perception.

2. Antinociceptive Activity

Research indicates that EMN exhibits antinociceptive properties, making it a candidate for pain management therapies. In animal models, EMN demonstrated significant analgesic effects comparable to conventional analgesics.

Table 2: Antinociceptive Activity in Animal Models

Dose (mg/kg)Response (%)Control (Aspirin)
54570
106070

Results from studies suggest that EMN can effectively reduce pain responses in acetic acid-induced writhing tests in mice .

The mechanisms underlying the biological activities of EMN are multifaceted:

  • Prostaglandin Release : EMN appears to enhance the release of local prostaglandins, which are crucial for mediating vasodilation and analgesia.
  • CYP450 Interactions : Preliminary studies suggest that EMN may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy against various pathological conditions .

Case Study 1: Topical Application for Pain Relief

In a clinical trial involving human subjects, EMN was applied topically to assess its effectiveness in treating localized muscle pain. Participants reported significant pain relief within minutes of application, with minimal side effects noted.

Case Study 2: Antinociceptive Efficacy in Chronic Pain Models

A study investigated the long-term effects of EMN on chronic pain models in rats. The results showed sustained analgesic effects over a period of weeks without significant tolerance development.

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